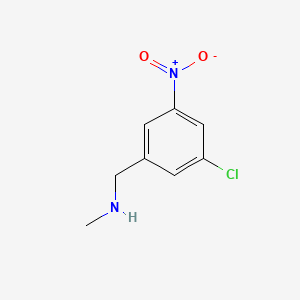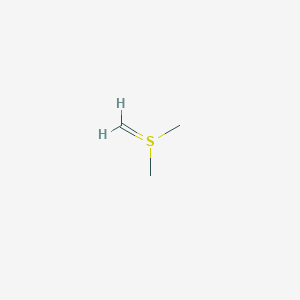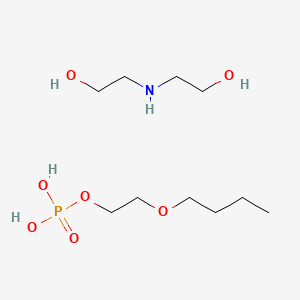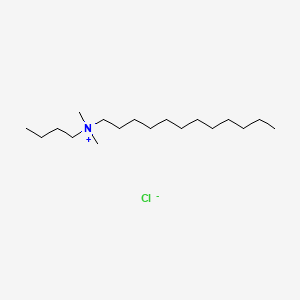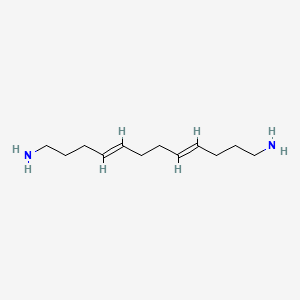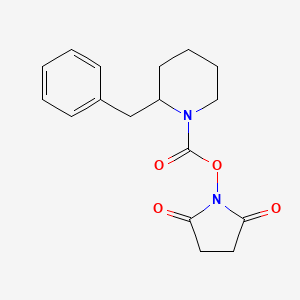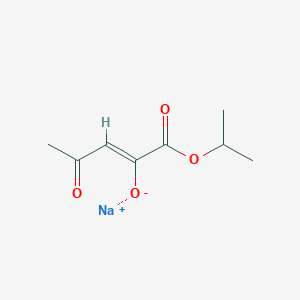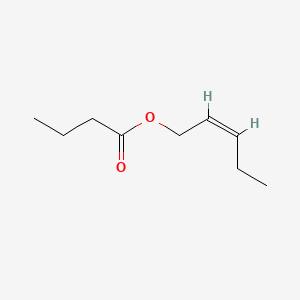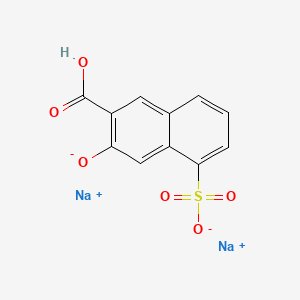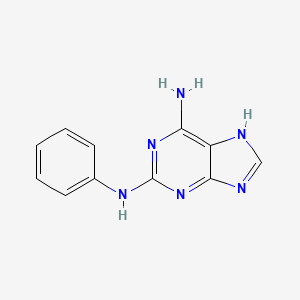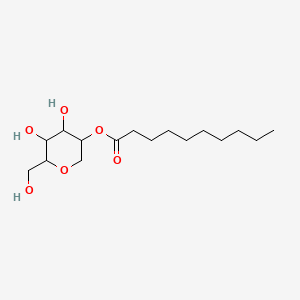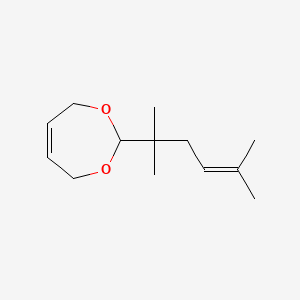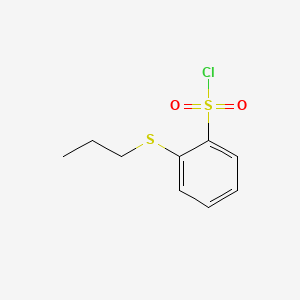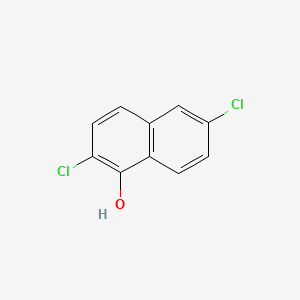
1-Naphthalenol, 2,6-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenol, 2,6-dichloro- is an organic compound with the molecular formula C10H6Cl2O. It is a derivative of naphthalene, where two chlorine atoms are substituted at the 2nd and 6th positions, and a hydroxyl group is attached to the 1st position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Naphthalenol, 2,6-dichloro- can be synthesized through several methods. One common approach involves the chlorination of 1-naphthol. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2nd and 6th positions .
Industrial Production Methods: Industrial production of 1-Naphthalenol, 2,6-dichloro- often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Naphthalenol, 2,6-dichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 1-naphthol or dechlorinated naphthalenes.
Substitution: Formation of various substituted naphthalenols depending on the nucleophile used.
Applications De Recherche Scientifique
1-Naphthalenol, 2,6-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenol, 2,6-dichloro- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes, receptors, and other proteins, influencing its biological activity .
Comparaison Avec Des Composés Similaires
- 1-Naphthalenol, 2,4-dichloro-
- 1-Naphthalenol, 2,3-dichloro-
- 1-Naphthalenol, 2,7-dichloro-
Comparison: 1-Naphthalenol, 2,6-dichloro- is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to other dichlorinated naphthalenols, the 2,6-dichloro derivative may exhibit different steric and electronic effects, leading to variations in its interactions with other molecules and its overall properties .
Propriétés
Numéro CAS |
62857-75-4 |
|---|---|
Formule moléculaire |
C10H6Cl2O |
Poids moléculaire |
213.06 g/mol |
Nom IUPAC |
2,6-dichloronaphthalen-1-ol |
InChI |
InChI=1S/C10H6Cl2O/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,13H |
Clé InChI |
FNKPPRUFIDXTQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2O)Cl)C=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


